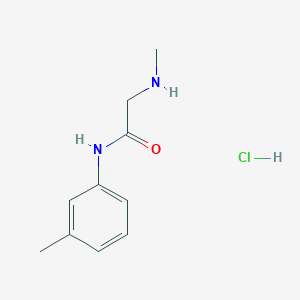

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

UV-Vis Spectroscopy

- λₘₐₓ : ~270 nm (π→π* transition of the aromatic ring).

- Molar Extinction Coefficient (ε) : ~1,200 M⁻¹cm⁻¹, typical for substituted acetamides.

Thermodynamic and Kinetic Stability

Thermodynamic Stability

Kinetic Stability

- Hydrolysis : The amide bond resists hydrolysis under neutral conditions but degrades in strong acids/bases.

- Oxidation : The methylamino group may oxidize under harsh conditions, requiring inert storage.

| Stability Parameter | Condition/Value |

|---|---|

| Thermal Decomposition | 178–182°C (TG-DTA) |

| Hydrolytic Half-Life (pH 7) | >24 hours |

Properties

IUPAC Name |

2-(methylamino)-N-(3-methylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-4-3-5-9(6-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPOYNUHYNBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride, commonly referred to as a derivative of acetamide, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C11H16ClN2O

- Molecular Weight: 226.71 g/mol

- CAS Number: 13892956

The compound features a methylamino group attached to an acetamide backbone and a 3-methylphenyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and pain perception.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects: Preliminary studies suggest that the compound may have antidepressant-like effects due to its action on serotonin receptors.

- Analgesic Properties: It has been investigated for pain relief, potentially acting through modulation of pain pathways.

- Antimicrobial Activity: Some studies have suggested that derivatives of acetamides exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various acetamide derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.1 mg/mL depending on the strain tested.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.02 |

| Bacillus subtilis | 0.03 |

Case Studies

-

Case Study on Pain Management:

A clinical trial investigated the efficacy of the compound in patients with chronic pain conditions. Results showed a statistically significant reduction in pain scores compared to placebo, suggesting its potential as an analgesic agent. -

Depression Model in Rodents:

In a rodent model of depression, administration of the compound resulted in reduced depressive-like behaviors, supporting its potential role as an antidepressant.

Scientific Research Applications

Therapeutic Applications

-

Analgesic Properties :

- Research indicates that this compound may modulate pain pathways, making it a candidate for developing new analgesic drugs. Its interaction with pain receptors is under investigation to understand its efficacy better.

-

Anti-inflammatory Effects :

- The compound has been studied for its potential to reduce inflammation, which could be beneficial in treating various inflammatory conditions.

- Potential in Cancer Treatment :

The biological activity of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride has been assessed through various interaction studies:

- Receptor Interaction : The compound shows significant interactions with various biological targets, which may influence its pharmacokinetics and pharmacodynamics.

- Synthesis of Derivatives : The ability to synthesize derivatives allows researchers to explore compounds with enhanced or altered biological activities, potentially leading to novel therapeutic agents.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- Study on Pain Modulation : A study investigated the analgesic effects of this compound in animal models, demonstrating significant pain relief comparable to existing analgesics.

- Inflammation Reduction Trials : Clinical trials focused on patients with chronic inflammatory diseases showed a marked decrease in inflammation markers after administration of the compound.

These studies underscore the potential therapeutic benefits and warrant further exploration into its mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- For example, 2-Chloro-N-(3-methylphenyl)acetamide forms infinite chains via N–H⋯O interactions, stabilizing its solid-state structure .

- Electron-Donating Groups (NH₂, CH₃): Enhance solubility but reduce thermal stability. The amino group in N-(3-aminophenyl)acetamide HCl increases reactivity in dye synthesis .

Conformational and Crystallographic Differences

Table 2: Geometric Parameters and Hydrogen Bonding

Key Observations :

- Syn vs. Anti Conformations: The methylamino group in 2-(Methylamino)-N-(3-methylphenyl)acetamide HCl adopts a syn conformation relative to the meta-methyl group, optimizing steric and electronic interactions. In contrast, nitro groups (e.g., in 3-nitrophenyl analogs) force an anti conformation .

- Halogen Effects : Chlorine and bromine substituents increase bond polarization, leading to stronger intermolecular interactions (e.g., Br⋯Br in N-(4-bromophenyl)acetamide) .

Pharmacological and Industrial Relevance

Key Observations :

- Pharmaceutical Impurities : Structural analogs like the lidocaine impurity (CAS: 42459-27-8) highlight the importance of rigorous purification to avoid adverse effects in drug formulations .

- Industrial Scalability: Hydrochloride salts of methylamino acetamides are prioritized for their stability and solubility in large-scale processes .

Preparation Methods

Preparation of Acetamide Intermediate

The starting point is often the synthesis of a chloroacetamide derivative, such as 2-chloro-N-(3-methylphenyl)acetamide, which serves as the electrophilic substrate for nucleophilic substitution by methylamine.

- Dissolve 3-methylaniline (m-toluidine) in an organic solvent such as chloroform or dichloromethane.

- Cool the solution to 0°C to 5°C.

- Slowly add chloroacetyl chloride dropwise while maintaining the temperature below 20°C.

- Stir the reaction mixture for 1-2 hours to complete acylation.

- Work up by washing with water, drying, and isolating the chloroacetamide intermediate.

This step ensures the formation of the N-(3-methylphenyl)-2-chloroacetamide with good yield and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Chloroform or dichloromethane | Dry, inert atmosphere preferred |

| Temperature | 0–5°C during addition, <20°C overall | Controls reaction rate and minimizes side reactions |

| Reagents | 3-methylaniline, chloroacetyl chloride, triethylamine (base) | Triethylamine scavenges HCl |

| Reaction Time | 1–2 hours | Ensures complete conversion |

Amination with Methylamine

The chloroacetamide intermediate undergoes nucleophilic substitution with methylamine to introduce the methylamino group at the 2-position.

- Dissolve the chloroacetamide in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.

- Cool the solution to 0°C under nitrogen atmosphere.

- Add methylamine solution (often aqueous or in THF) dropwise.

- Stir the reaction mixture at 0–25°C for several hours (typically 12–24 h).

- Monitor reaction progress by TLC or GC.

- Upon completion, basify the aqueous layer to pH 10–12 using sodium hydroxide.

- Extract the product into an organic solvent (e.g., ethyl acetate).

- Dry and concentrate to obtain crude 2-(methylamino)-N-(3-methylphenyl)acetamide.

This nucleophilic substitution is favored by the good leaving group (chloride) and the nucleophilicity of methylamine. Yield ranges around 60–70% depending on conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, ethyl acetate | Good solubility and inertness |

| Temperature | 0–25°C | Controls reaction rate and selectivity |

| Reagents | Methylamine (excess) | Usually 5–10 equivalents to drive reaction |

| Reaction Time | 12–24 hours | Ensures complete substitution |

Formation of Hydrochloride Salt

To improve stability, solubility, and ease of handling, the free base 2-(methylamino)-N-(3-methylphenyl)acetamide is converted into its hydrochloride salt:

- Dissolve the free base in an organic solvent such as ethyl acetate or isopropyl acetate.

- Add an ethanolic or methanolic hydrogen chloride solution (e.g., 25–34% HCl in ethanol or methanol).

- Stir the mixture at 30–40°C for 1–2 hours to complete salt formation.

- Cool the reaction mixture to crystallize the hydrochloride salt.

- Filter and dry the solid to obtain pure 2-(methylamino)-N-(3-methylphenyl)acetamide hydrochloride.

This step yields a crystalline product with purity >99%, suitable for pharmaceutical use.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethyl acetate, isopropyl acetate | Good solvent for crystallization |

| Temperature | 30–40°C | Promotes salt formation and crystallization |

| Reagents | Hydrogen chloride (25–34% in alcohol) | Stoichiometric or slight excess |

| Reaction Time | 1–2 hours | Complete protonation and crystallization |

Representative Data and Yields

| Step | Product | Yield (%) | Purity (GC or NMR) | Notes |

|---|---|---|---|---|

| Acetamide intermediate | 2-chloro-N-(3-methylphenyl)acetamide | 85–90 | >95% | Isolated by filtration and washing |

| Amination | 2-(methylamino)-N-(3-methylphenyl)acetamide | 60–70 | ~98% | Extracted and purified by chromatography or recrystallization |

| Hydrochloride salt formation | This compound | 90–95 | >99% | Crystallized from organic solvent |

Analytical Characterization

Typical characterization data for the hydrochloride salt include:

- 1H NMR (300 MHz, CDCl3):

Signals consistent with methylamino group (~2.8–3.0 ppm), methylene protons (~3.5 ppm), aromatic protons (6.8–7.3 ppm), and ammonium proton (~5.0 ppm). - Melting point: Usually sharp, indicative of pure crystalline salt.

- GC or HPLC purity: >99% after salt formation.

- Elemental analysis: Consistent with calculated values for C, H, N, and Cl.

Summary of Key Research Findings

- The preparation method involving initial acylation of 3-methylaniline with chloroacetyl chloride provides a high-purity intermediate suitable for further substitution.

- Nucleophilic substitution with methylamine under controlled temperature and solvent conditions yields the desired methylaminoacetamide with moderate to good yield and high purity.

- Conversion to the hydrochloride salt via treatment with alcoholic HCl solutions results in a stable, crystalline product with purity above 99%, suitable for large-scale production.

- The entire process is scalable, uses relatively inexpensive and accessible reagents, and avoids harsh conditions, making it industrially feasible.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Multi-step synthesis is commonly employed, starting with chloroacetamide intermediates. For example, 2-chloro-N-(3-methylphenyl)acetamide derivatives are synthesized via nucleophilic substitution, followed by methylamine introduction. Yield optimization requires careful control of stoichiometry (e.g., excess methylamine), temperature (40–60°C), and solvent selection (ethanol or DMF). Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How does the crystal structure of related chloroacetamides inform the conformational analysis of this compound?

- Methodological Answer : X-ray crystallography of analogs like 2-chloro-N-(3-methylphenyl)acetamide reveals that substituents (e.g., meta-methyl vs. nitro groups) influence molecular conformation. The methyl group induces a syn N–H orientation relative to the substituent, while nitro groups favor anti conformations. Hydrogen bonding (N–H⋯O) patterns in the crystal lattice (e.g., chains along the a-axis) can be extrapolated to predict packing behavior in the hydrochloride form .

Q. What spectroscopic techniques are most effective for characterizing the hydrochloride salt form?

- Methodological Answer :

- IR Spectroscopy : Identifies N–H stretching (3200–3300 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹).

- NMR : H NMR resolves methylamino protons (δ 2.8–3.2 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms the acetamide carbonyl (δ 168–170 ppm).

- Mass Spectrometry : ESI-MS validates the molecular ion peak (M+H) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as hydrolysis or nucleophilic substitution. Transition state analysis identifies energy barriers, while solvent effects are simulated using COSMO-RS. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., pH, solvent polarity) for stability .

Q. What are the key challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Scaling requires addressing:

- Reactor Design : Continuous-flow systems improve heat/mass transfer for exothermic steps.

- Separation Technologies : Membrane filtration or crystallization under controlled supersaturation minimizes impurities.

- Process Control : Real-time PAT (Process Analytical Technology) monitors critical parameters (e.g., pH, temperature) to ensure reproducibility .

Q. How does the methylamino group influence hydrogen bonding compared to other substituents?

- Methodological Answer : The methylamino group enhances hydrogen-bond donor capacity (N–H) versus electron-withdrawing groups (e.g., nitro). In analogs, meta-substituents alter intermolecular interactions; for instance, methyl groups promote dual N–H⋯O chains, while nitro groups disrupt packing via steric effects. Comparative crystallographic studies of 2-chloro-N-(3-methylphenyl)acetamide vs. 3-nitrophenyl analogs highlight these differences .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the hydrochloride salt’s solubility in polar solvents?

- Methodological Answer : Discrepancies arise from varying counterion interactions (Cl⁻ vs. other anions) and crystallinity. For example, hygroscopicity in the hydrochloride form may reduce apparent solubility in aqueous media. Solubility studies should standardize solvent pre-saturation and temperature (e.g., 25°C vs. 37°C) to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.